6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride
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Overview
Description
6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts for radical reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions would depend on the desired transformation and the nature of the substituents on the imidazo[1,2-a]pyridine core.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Organic Synthesis: It serves as a valuable building block in the synthesis of more complex molecules.
Pharmaceutical Chemistry: This compound is of interest for the development of new drugs due to its potential biological activity.
Agricultural Fields: It can be used in the synthesis of agrochemicals.
Dyestuffs: It is also used in the production of dyes.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. Generally, it may interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride apart is its unique imidazo[1,2-a]pyridine core, which provides distinct chemical properties and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
6-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;/h5-6H,1-4,10H2,(H,13,14);1H |
InChI Key |
PEXNQFMXDCBNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2CC1CN)C(=O)O.Cl |
Origin of Product |
United States |
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